4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine
Description
4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine (CAS 226571-61-5) is a benzoxazine derivative with the molecular formula C₉H₁₂N₂O and a molecular weight of 164.20 g/mol . It features a bicyclic structure combining a benzene ring fused with a six-membered oxazine ring containing one oxygen and one nitrogen atom. The methyl group at position 4 and the amine group at position 6 are critical for its pharmacological activity. This compound is stored under inert, dark conditions at -20°C to maintain stability .
The benzoxazine scaffold is pharmacologically significant, with applications in antihypertensive agents and calcium channel antagonists . Its structural flexibility allows for regioselective modifications (e.g., formylation at positions 6 or 8), which influence bioactivity .
Properties
IUPAC Name |
4-methyl-2,3-dihydro-1,4-benzoxazin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11-4-5-12-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBQQMRMUWBAOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C1C=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine typically involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the formation of the benzoxazine ring.
Introduction of the Methyl Group: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a DNA topoisomerase I inhibitor, making it a candidate for anticancer drug development.
Materials Science: Benzoxazine-based polymers are known for their thermal stability and mechanical properties, making them useful
Biological Activity
4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine (CAS No. 226571-61-5) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₂N₂O
- Molecular Weight : 164.21 g/mol
- IUPAC Name : 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-amine
- Purity : Approximately 96% to 97% in commercial preparations .
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzoxazine derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Activity (%) |
|---|---|---|
| MDA-MB-231 (breast) | 7.84 - 16.2 | >50% |
| PC-3 (prostate) | Not specified | >25% |
| MIA PaCa-2 (pancreas) | >40% | Not specified |
| U-87 MG (glioma) | Not specified | Not specified |
In a study evaluating novel benzoxazine derivatives, the compound demonstrated promising anti-proliferative activity by inducing apoptosis in cancer cells . The presence of hydroxyl groups and electron-donating substituents on the aromatic rings was linked to enhanced anticancer efficacy.
The mechanism underlying the anticancer activity of 4-methyl-3,4-dihydro-2H-benzoxazin-6-amine is not fully elucidated; however, it is hypothesized that it may interact with estrogen receptors similar to isoflavones. The introduction of specific substituents appears to modulate its activity significantly .
Case Studies
-
Study on Structure–Activity Relationship (SAR) :
A comprehensive SAR analysis indicated that compounds with electron-donating groups at the para-position on the aromatic ring exhibited stronger anticancer activities compared to those with electron-withdrawing groups. This suggests that modifications to the molecular structure can be strategically employed to enhance efficacy against specific cancer types . -
Comparative Study with Other Benzoxazines :
In a comparative analysis involving various benzoxazine derivatives, 4-methyl-3,4-dihydro-2H-benzoxazin-6-amine was found to be one of the most effective compounds against breast and prostate cancer cell lines. The study emphasized the importance of substituent position and type in determining biological activity .
Safety and Toxicology
While the compound exhibits promising biological activities, safety evaluations are crucial. It has been reported as harmful if inhaled or in contact with skin and may cause serious eye irritation . Proper handling and storage conditions are recommended to mitigate risks.
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzoxazine core allows diverse substitutions, leading to compounds with distinct physicochemical and biological properties. Below is a comparative analysis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine and its analogs:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects :
- Methyl Group (C4) : Enhances lipophilicity and receptor binding. The parent compound (CAS 226571-61-5) shows calcium antagonism due to optimal steric and electronic effects .
- Halogenation (C7) : Fluorine (CAS 56346-41-9) improves metabolic stability, while bromine (CAS 154264-95-6) may enhance anticancer activity via increased electrophilicity .
- Triazolopyridazine Hybrids : Derivatives like 11a and 11b (with triazolopyridazine moieties) exhibit antiproliferative activity, suggesting a shift toward oncology applications .
Regioselectivity :
- Formylation at C6 (vs. C8) in benzoxazine derivatives increases bioactivity, as seen in antihypertensive agents .
Synthetic Utility :
- Carboxylic acid derivatives (e.g., CAS 90563-93-2) serve as intermediates for further functionalization, such as amide bond formation in ROR-gamma modulators .
Table 2: Physicochemical Properties
Research Implications
- Drug Design: The benzoxazine scaffold’s adaptability supports its use in diverse therapeutic areas.
- Structural Optimization : Substitutions at C6 (amine) and C7 (halogens, carboxylic acid) are critical for tuning activity and pharmacokinetics .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine, and how can reaction conditions be optimized?
- Methodology : A common approach involves coupling 2,3-dihydrobenzo[1,4]dioxin-6-amine with sulfonyl chlorides or acylating agents under basic conditions (e.g., aqueous Na₂CO₃ at pH 9–10, room temperature). Optimization may include adjusting stoichiometry, temperature, or solvent polarity to improve yield and purity .
- Key Tools : Monitor reactions via TLC or HPLC. Purify using column chromatography or recrystallization. Validate purity via melting point analysis and CHN elemental analysis .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign signals for the benzoxazine ring (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ ~6.5–7.5 ppm). Overlapping signals in diastereomeric mixtures may require 2D NMR (COSY, HSQC) .
- IR : Confirm secondary amine (N–H stretch ~3300 cm⁻¹) and ether (C–O–C ~1250 cm⁻¹) functional groups .
- Mass Spectrometry : Use HRMS to verify molecular ion peaks and fragmentation patterns .
Q. What safety protocols are essential when handling this compound?
- Guidelines :
- Avoid inhalation, skin contact, or ingestion. Use fume hoods, gloves, and lab coats.
- Dispose of waste via approved chemical waste systems.
- Limited toxicity data necessitates precautionary measures (e.g., LD₅₀ extrapolation from structural analogs) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO, charge distribution) to predict reactivity and interaction with enzymes like acetylcholinesterase .
- Molecular Docking : Use software (AutoDock, Schrödinger) to model binding affinities with target proteins (e.g., α-glucosidase). Validate with in vitro enzymatic assays .
Q. What strategies resolve contradictions in spectral data (e.g., NMR signal splitting or missing peaks)?
- Approach :
- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering in the dihydrobenzoxazine moiety) causing signal broadening .
- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled analogs to simplify complex splitting patterns .
- X-ray Crystallography : Resolve ambiguities by determining crystal structures (CCDC deposition recommended) .
Q. How does the methyl substitution at the 4-position influence the compound’s physicochemical and biological properties?
- Analysis :
- Lipophilicity : The methyl group increases logP, enhancing membrane permeability (measured via shake-flask or HPLC methods).
- Steric Effects : Substituent size may hinder enzyme binding; compare inhibition kinetics of methyl vs. bulkier analogs .
- Stability Studies : Assess degradation under physiological pH (e.g., 7.4 PBS buffer) using LC-MS .
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?
- Solutions :
- Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
- Flow Chemistry : Improve reproducibility and yield via continuous reaction setups .
- Purification : Optimize flash chromatography gradients or switch to preparative HPLC for gram-scale purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
